molecular formula C16H13ClN2O6S B12937346 Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B12937346
M. Wt: 396.8 g/mol
InChI Key: XSVOCUOQBFDQBQ-UHFFFAOYSA-N
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Description

Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a benzyl group, a chlorosulfonyl group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group, chlorosulfonyl group, and nitro group. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

    Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

    Chlorosulfonylation: The chlorosulfonyl group can be introduced by reacting the indole derivative with chlorosulfonyl isocyanate under controlled conditions.

    Nitration: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include sulfonic acids or nitro derivatives.

    Reduction: Products include amino derivatives.

    Substitution: Products vary depending on the nucleophile used, such as sulfonamides or esters.

Scientific Research Applications

Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications. Its indole core is a significant scaffold in medicinal chemistry, and the presence of both chlorosulfonyl and nitro groups provides additional reactivity and versatility.

Properties

Molecular Formula

C16H13ClN2O6S

Molecular Weight

396.8 g/mol

IUPAC Name

benzyl 5-chlorosulfonyl-7-nitro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H13ClN2O6S/c17-26(23,24)13-8-12-6-7-18(15(12)14(9-13)19(21)22)16(20)25-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2

InChI Key

XSVOCUOQBFDQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2[N+](=O)[O-])S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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